4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a benzodioxin ring, a pyrrolidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the benzodioxin and pyrrolidine rings, followed by the introduction of the functional groups. Common synthetic routes may include:
Formation of Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.
Formation of Pyrrolidine Ring: This step may involve the cyclization of amino acids or their derivatives.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, sodium ethoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of various functional groups on biological activity. Its structure allows for the exploration of interactions with biological macromolecules.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its various functional groups may interact with biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cell surface or intracellular receptors, modulating signaling pathways.
Modulation of Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the complex ring structures of the target compound.
Phosphorus-Containing Compounds: These compounds may share some functional groups but have different core structures.
Uniqueness
The uniqueness of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one lies in its combination of multiple functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H29NO8 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxy-3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H29NO8/c1-4-33-18-8-6-16(14-20(18)32-3)23-22(25(29)26(30)27(23)10-5-11-31-2)24(28)17-7-9-19-21(15-17)35-13-12-34-19/h6-9,14-15,23,28H,4-5,10-13H2,1-3H3/b24-22+ |
InChI Key |
BTMXITFVYKNQCT-ZNTNEXAZSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCCOC)OC |
SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCCOC)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCCOC)OC |
Origin of Product |
United States |
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